8-Fluorooctanoic acid
Overview
Description
8-Fluorooctanoic acid is a fluorinated carboxylic acid with the molecular formula C8H15FO2 It is a derivative of octanoic acid, where one hydrogen atom on the eighth carbon is replaced by a fluorine atom
Scientific Research Applications
8-Fluorooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its effects on biological systems to understand the impact of fluorinated compounds on living organisms.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluorooctanoic acid can be synthesized through several methods. One common approach involves the fluorination of octanoic acid derivatives. For instance, the reaction of octanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Another method involves the use of lithium hydroxide monohydrate in methanol and water under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the fluorination efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Fluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Mechanism of Action
The mechanism of action of 8-fluorooctanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence enhances the compound’s stability and reactivity. It can bind to proteins and enzymes, altering their function. The pathways involved include interactions with fatty acid-binding proteins and nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) .
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar applications but higher environmental persistence and toxicity.
Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with widespread industrial use and environmental concerns.
Trifluoroacetic acid (TFA): A shorter-chain fluorinated acid used in various chemical processes
Uniqueness: 8-Fluorooctanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Unlike fully fluorinated compounds like PFOA and PFOS, this compound has a single fluorine atom, making it less persistent in the environment and potentially less toxic.
Properties
IUPAC Name |
8-fluorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPUDOYZJDXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188804 | |
Record name | 8-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-25-3 | |
Record name | 8-Fluorooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.